molecular formula C11H14N2O B8723030 3-cyano-5-butyl-6-methylpyridin-2(1H)-one

3-cyano-5-butyl-6-methylpyridin-2(1H)-one

Cat. No. B8723030
M. Wt: 190.24 g/mol
InChI Key: CRHRCPOXEGCQLY-UHFFFAOYSA-N
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Patent
US05308854

Procedure details

According to the method described in J. Heterocyclic Chem., 24, 351 (1987), a mixture of crude sodium 2-butyl-3-oxobutanal (7.39 g), cyanoacetamide (4.15 g, 39 mmol), aqueous piperidinum acetate (3.5 mL) [prepared from glacial acetic acid (0.85 ml), water (2.0 mL) and piperidine (1.45 ml)] in water (32 mL) was refluxed for 3 hours. Acetic acid (2.5 mL) was cautiously added. After cooling to room temperature and stirring overnight, the precipitated solids were collected by filtration. These residues (2.87 g) was chromatographed on silica gel by gradient elution with 1-3% methanol/ethyl acetate. The appropriate fractions were combined and evaporated. Crystallization from methanol gave 1.01 g of pure product.
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium 2-butyl-3-oxobutanal
Quantity
7.39 g
Type
reactant
Reaction Step Two
Quantity
4.15 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:5]([C:8](=O)[CH3:9])[CH:6]=O)[CH2:2][CH2:3][CH3:4].[Na].[C:12]([CH2:14][C:15]([NH2:17])=[O:16])#[N:13].C([O-])(=O)C.C(O)(=O)C>O>[C:12]([C:14]1[C:15](=[O:16])[NH:17][C:8]([CH3:9])=[C:5]([CH2:1][CH2:2][CH2:3][CH3:4])[CH:6]=1)#[N:13] |f:0.1,^1:10|

Inputs

Step One
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
sodium 2-butyl-3-oxobutanal
Quantity
7.39 g
Type
reactant
Smiles
C(CCC)C(C=O)C(C)=O.[Na]
Name
Quantity
4.15 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)(=O)[O-]
Name
Quantity
32 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the precipitated solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
These residues (2.87 g) was chromatographed on silica gel by gradient elution with 1-3% methanol/ethyl acetate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Crystallization from methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C=1C(NC(=C(C1)CCCC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: CALCULATEDPERCENTYIELD 13.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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